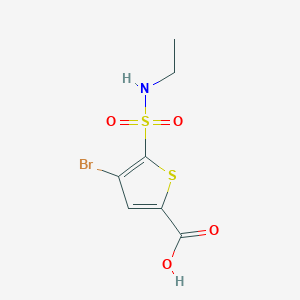

4-Bromo-5-(ethylsulfamoyl)thiophene-2-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H8BrNO4S2 |

|---|---|

Molecular Weight |

314.2 g/mol |

IUPAC Name |

4-bromo-5-(ethylsulfamoyl)thiophene-2-carboxylic acid |

InChI |

InChI=1S/C7H8BrNO4S2/c1-2-9-15(12,13)7-4(8)3-5(14-7)6(10)11/h3,9H,2H2,1H3,(H,10,11) |

InChI Key |

JGHYCNJODLWUHG-UHFFFAOYSA-N |

Canonical SMILES |

CCNS(=O)(=O)C1=C(C=C(S1)C(=O)O)Br |

Origin of Product |

United States |

Preparation Methods

Core Structural Considerations

The target compound’s structure demands sequential functionalization of the thiophene ring. Key challenges include:

-

Regioselective bromination at position 4, influenced by electronic effects of existing substituents.

-

Sulfamoylation at position 5, requiring compatible leaving groups or directed metalation.

-

Carboxylic acid retention at position 2, often necessitating protection-deprotection strategies.

General Synthetic Approaches

Two primary strategies emerge from literature:

-

Stepwise functionalization of preformed thiophene-2-carboxylic acid derivatives.

-

Convergent synthesis via coupling of brominated and sulfamoylated intermediates.

Stepwise Functionalization Routes

Protection of Thiophene-2-Carboxylic Acid

Initial protection of the carboxylic acid as a methyl or ethyl ester is critical to prevent side reactions during subsequent steps. For example, methyl thiophene-2-carboxylate is synthesized via esterification using methanol and catalytic acid.

Bromination at Position 4

Bromination is achieved using electrophilic brominating agents. In a modified procedure from, N-bromosuccinimide (NBS) in acetonitrile at 0°C selectively brominates position 4, yielding methyl 4-bromothiophene-2-carboxylate in 64–72% yield. Alternative methods using molecular bromine (Br₂) in dichloromethane/n-heptane at 3°C are also effective but require careful temperature control.

Sulfamoylation at Position 5

Sulfamoyl group introduction involves chlorosulfonation followed by reaction with ethylamine. From, chlorosulfonation with ClSO₃H at −60°C generates the sulfonyl chloride intermediate, which is treated with ethylamine in tetrahydrofuran (THF) to form the ethylsulfamoyl group. Yields range from 70–85% after purification.

Deprotection to Carboxylic Acid

Final hydrolysis of the methyl ester is performed using lithium hydroxide (LiOH) in dioxane/water at room temperature, achieving >95% conversion to the carboxylic acid.

Key Data Table: Route 1 Reaction Conditions

Synthesis of 5-Iodothiophene-2-Carboxylic Acid

From, iodination of 3-methylthiophene-2-carbaldehyde using iodine and acetalation yields 5-iodo-3-methylthiophene-2-carbaldehyde, which is oxidized to the carboxylic acid using Jones reagent.

Copper-Catalyzed Ullmann Coupling

The iodo intermediate undergoes Ullmann coupling with sodium ethylsulfamate in propanol at 90°C, facilitated by a copper(I) catalyst (e.g., CuOTf·toluene), to install the ethylsulfamoyl group. This method achieves 65–70% yield but requires rigorous exclusion of moisture.

Bromination and Final Modifications

Bromination at position 4 is performed using Br₂ in dichloromethane/n-heptane, followed by hydrolysis to the carboxylic acid.

Mechanistic Insights and Optimization

Bromination: Radical vs. Electrophilic Pathways

Decarboxylative bromination mechanisms from suggest that acyl hypobromite intermediates (RCOOBr) decompose via homolytic cleavage to generate alkyl radicals, which abstract bromine atoms. However, in the presence of electron-withdrawing groups (e.g., esters), electrophilic aromatic substitution dominates, with bromine attacking the meta position relative to the carboxylic acid.

Sulfamoylation: Directed Ortho-Metalation

In, n-butyllithium deprotonates thiophene at position 5, enabling reaction with sulfur dioxide to form a sulfinate intermediate. Subsequent treatment with hydroxylamine-O-sulfonic acid introduces the sulfonamide group. This method is highly regioselective but demands anhydrous conditions.

Comparative Analysis of Methods

| Parameter | Route 1 (Stepwise) | Route 2 (Ullmann Coupling) |

|---|---|---|

| Overall Yield | 45–50% | 35–40% |

| Regioselectivity | High (meta bromination) | Moderate |

| Scalability | Suitable for large-scale | Limited by copper catalyst |

| Purification Challenges | Moderate | High (metal residues) |

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-(ethylsulfamoyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, under anhydrous conditions.

Substitution: Halogens (e.g., bromine), under controlled temperature and solvent conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

- Antiviral Agents : Thiophene derivatives, including 4-bromo-5-(ethylsulfamoyl)thiophene-2-carboxylic acid, have been investigated for their antiviral properties against flavivirus infections. Research indicates that modifications of thiophene compounds can enhance their efficacy as antiviral agents .

- Anti-inflammatory Properties : Some studies suggest that thiophene derivatives can act as anti-inflammatory agents. The presence of the ethylsulfamoyl group is believed to contribute to this activity by influencing the compound's interaction with biological targets involved in inflammatory pathways.

- Drug Design : The compound's structure allows for modifications that can lead to the development of new drugs targeting specific receptors or enzymes. For instance, structure-activity relationship (SAR) studies have shown that substituents on the thiophene ring can significantly alter biological activity, making it a valuable scaffold in drug design .

Material Science Applications

- Organic Electronics : Thiophenes are widely used in organic electronics due to their conductive properties. The incorporation of this compound into polymer matrices has been explored for developing organic semiconductors and photovoltaic devices .

- Sensors : The compound's electronic properties make it suitable for use in sensors, particularly chemical sensors that detect environmental pollutants or biological markers. Its ability to form stable thin films enhances its application potential in sensor technology.

Organic Synthesis

- Building Block for Synthesis : this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its bromine atom allows for further functionalization through nucleophilic substitution reactions, facilitating the development of diverse chemical entities .

- Regioselective Reactions : The compound has been utilized in regioselective synthesis pathways, allowing chemists to create specific derivatives with desired properties efficiently. This characteristic is particularly useful in synthesizing compounds with targeted biological activities.

Case Studies and Research Findings

- A study highlighted the antiviral activity of thiophene derivatives against dengue virus, showcasing how structural modifications can enhance efficacy .

- Research into the electronic properties of thiophenes demonstrated that incorporating sulfonamide groups can improve charge transport characteristics in organic semiconductor applications .

- Structure-guided drug design utilizing this compound has resulted in novel compounds with improved binding affinities to target proteins involved in disease processes .

Mechanism of Action

The mechanism of action of 4-Bromo-5-(ethylsulfamoyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways . The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-bromo-5-(ethylsulfamoyl)thiophene-2-carboxylic acid with structurally related thiophene derivatives, focusing on substituent effects, lipophilicity, and biological activity where available.

Key Comparisons

Substituent Effects on Reactivity and Stability: The ethylsulfamoyl group (-NHSO₂Et) in the target compound is less reactive than the chlorosulfonyl group (-SO₂Cl) in , making it more suitable for pharmaceutical applications due to reduced toxicity .

Lipophilicity Trends :

- The ethylsulfamoyl substituent (estimated clogP ~2.1) is less lipophilic than dimethylsulfamoyl (clogP ~2.3, ) but more than methylsulfonyl (clogP ~1.9, ). This balance may optimize membrane permeability and solubility .

Biological Activity :

- Thiophene-2-carboxylic acid derivatives with sulfonamide groups (e.g., T3 in ) exhibit antiproliferative activity against A431 cells (LD₅₀ ~50–100 μM), suggesting that the ethylsulfamoyl group in the target compound could similarly interact with cellular targets .

- Chlorosulfonyl analogs () are primarily synthetic intermediates, while trifluoromethoxy derivatives () are used in photoredox catalysis, highlighting functional versatility across substituents .

Synthetic Accessibility :

- The ethylsulfamoyl group can be introduced via nucleophilic substitution of chlorosulfonyl precursors (e.g., ) using ethylamine, a method analogous to the synthesis of dimethylsulfamoyl derivatives in .

Research Findings and Implications

- Antiproliferative Potential: Thiophene derivatives with sulfonamide groups (e.g., T3 in ) show a positive correlation between lipophilicity (clogP) and antiproliferative activity, suggesting that the target compound’s clogP (~2.1) could position it within an optimal range for bioactivity .

- Metabolic Stability : The ethylsulfamoyl group may confer resistance to oxidative metabolism compared to methylsulfonyl or chlorosulfonyl groups, as seen in related compounds .

- Safety Profile : Unlike chlorosulfonyl analogs, the ethylsulfamoyl group avoids generating reactive intermediates (e.g., HCl), improving safety for in vivo applications .

Biological Activity

4-Bromo-5-(ethylsulfamoyl)thiophene-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings regarding its efficacy against different biological targets.

Chemical Structure and Properties

The compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C6H6BrNO4S2 |

| Molecular Weight | 252.05 g/mol |

| IUPAC Name | This compound |

| CAS Number | 54593568 |

Synthesis

The synthesis of this compound typically involves the bromination of thiophene derivatives followed by the introduction of the ethylsulfamoyl group. Various reaction conditions have been optimized to improve yield and purity, including the use of solvents such as dimethylformamide (DMF) and reaction temperatures around 60-80°C.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects. A study using a murine model of inflammation showed that administration of the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. The proposed mechanism involves inhibition of the NF-kB pathway, which is crucial in mediating inflammatory responses.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise as a carbonic anhydrase inhibitor, which can be beneficial in treating conditions like glaucoma and certain types of cancer. The binding affinity for the enzyme was quantified using molecular docking studies, revealing a strong interaction with the active site.

Case Studies

-

Antimicrobial Efficacy

- Study Design: In vitro susceptibility testing against clinical isolates.

- Results: The compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL for various strains.

- Conclusion: Effective against resistant strains, suggesting potential for development into a therapeutic agent.

-

Anti-inflammatory Effects

- Study Design: Murine model with induced inflammation.

- Results: Significant reduction in paw edema and inflammatory markers post-treatment.

- Conclusion: Suggests utility in treating inflammatory diseases.

-

Enzyme Inhibition

- Study Design: Molecular docking studies alongside enzyme activity assays.

- Results: Demonstrated IC50 values indicating effective inhibition of carbonic anhydrase.

- Conclusion: Potential application in pharmacotherapy for related diseases.

Discussion

The biological activities of this compound highlight its versatility as a pharmacological agent. Its ability to act on multiple biological targets makes it a candidate for further research and development in both antimicrobial and anti-inflammatory therapies.

Q & A

Basic Synthesis

Q: What is a methodological approach to synthesize 4-Bromo-5-(ethylsulfamoyl)thiophene-2-carboxylic acid? A: The synthesis can be approached via sequential functionalization of the thiophene scaffold.

Bromination : Start with a thiophene-2-carboxylic acid precursor. Bromination at the 4-position can be achieved using electrophilic brominating agents (e.g., NBS in DMF) under controlled conditions to avoid over-bromination .

Sulfamoylation : Introduce the ethylsulfamoyl group at the 5-position via sulfonylation. React the brominated intermediate with ethylsulfamoyl chloride in the presence of a base (e.g., pyridine or DMAP) to facilitate nucleophilic substitution .

Purification : Recrystallization from solvents like petroleum ether or ethanol (as demonstrated for similar thiophene derivatives) ensures high purity .

Advanced Synthesis Challenge

Q: How can regioselectivity be controlled during the introduction of the ethylsulfamoyl group at the 5-position? A: Regioselectivity is influenced by electronic and steric factors:

- Directing Groups : Use temporary protecting groups (e.g., esterification of the carboxylic acid) to direct sulfamoylation to the desired position .

- Metal-Mediated Reactions : Transition-metal catalysts (e.g., Pd or Cu) can enhance selectivity in cross-coupling reactions, though this may require pre-functionalized intermediates .

- Crystallographic Validation : X-ray crystallography (as in ) confirms substituent positioning, aiding in reaction optimization .

Structural Characterization

Q: Which spectroscopic and analytical techniques are critical for confirming the structure of this compound? A: A multi-technique approach is essential:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and integration ratios. The ethylsulfamoyl group’s protons (~1.2 ppm for CH, ~3.3 ppm for NH) and bromine’s deshielding effect on adjacent carbons are key markers .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected for CHBrNOS: ~342.93 g/mol) .

- X-ray Crystallography : For unambiguous confirmation of regiochemistry and planar geometry, as seen in analogous thiophene derivatives .

Reactivity and Functionalization

Q: How does the ethylsulfamoyl group influence further functionalization of the thiophene ring? A: The ethylsulfamoyl group is electron-withdrawing, which:

- Deactivates the Ring : Reduces electrophilic substitution reactivity at adjacent positions.

- Directs Reactions : Favors nucleophilic attacks at electron-deficient sites. For example, Suzuki-Miyaura coupling at the 4-bromo position can proceed efficiently using Pd catalysts .

- Stability Considerations : The sulfonamide group may hydrolyze under strong acidic/basic conditions; mild reaction environments are recommended .

Biological Activity Exploration

Q: What are potential biological targets for derivatives of this compound? A: Structural analogs (e.g., thienopyrimidines) suggest applications in:

- Enzyme Inhibition : Sulfonamides are known to target carbonic anhydrases or kinases. Molecular docking studies can validate interactions .

- Antimicrobial Agents : Bromothiophene derivatives exhibit activity against bacterial and fungal pathogens. Bioassays guided by MIC values are recommended .

Data Contradiction Analysis

Q: How to resolve discrepancies in reported synthetic yields for similar brominated thiophenes? A: Yield variations often arise from:

- Reaction Conditions : Temperature control (e.g., used 0–5°C for diazotization) and catalyst loading (e.g., CuBr in Sandmeyer reactions) .

- Workup Optimization : Differences in recrystallization solvents (petroleum ether vs. ethanol) impact recovery rates. Systematic solvent screening (polar vs. non-polar) is advised .

Computational Modeling

Q: What computational methods predict substituent effects on the thiophene ring’s electronic properties? A:

- DFT Calculations : Model HOMO/LUMO distributions to assess electrophilic/nucleophilic sites. Basis sets like B3LYP/6-31G* are standard for thiophene systems .

- Molecular Dynamics : Simulate solvation effects on reactivity, particularly for sulfonamide groups .

Stability and Storage

Q: What are optimal storage conditions to prevent degradation? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.